3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Description
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine derivative with a tropane-like scaffold. The 8-azabicyclo[3.2.1]octane core is a rigid framework that enhances binding selectivity to biological targets, such as neurotransmitter transporters and receptors . The pyridin-2-yloxy substituent at the C3 position introduces a polar, aromatic moiety that modulates pharmacokinetic properties and target affinity. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where tert-butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate reacts with 2-chloropyridine under basic conditions, yielding a 15% product after purification .
Its dihydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies. The compound is commercially available in milligram-to-gram quantities (e.g., ECHEMI and CymitQuimica) .
Properties
IUPAC Name |
3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBLCTWSMHUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 8-Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane framework can be synthesized through several approaches:
Enantioselective synthesis : Methods involve starting from acyclic precursors bearing stereochemical information or using desymmetrization of tropinone derivatives to achieve stereocontrol in the bicyclic ring formation. This approach ensures the desired stereochemistry crucial for biological activity.
Starting from tropinone or related bicyclic alcohols : Commercially available bicyclic endo- or exo-alcohols such as 8-azabicyclo[3.2.1]octan-3-ol can be employed as intermediates.
Introduction of the Pyridin-2-yloxy Group
The key functionalization involves the substitution of a hydroxyl group at the 3-position with a pyridin-2-yloxy moiety. Common methods include:
Nucleophilic substitution using alkoxides : The hydroxyl group of the 8-azabicyclo[3.2.1]octan-3-ol is converted to an alkoxide using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). This alkoxide then displaces a suitable leaving group (e.g., halogen) on a pyridine derivative to form the ether linkage.
Mitsunobu reaction : This is a widely used method for ether formation, involving the reaction of the bicyclic alcohol with 2-hydroxypyridine or related pyridine derivatives in the presence of coupling reagents such as diethyl azodicarboxylate (DEAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine (PPh3) or tributylphosphine (PBu3) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This reaction proceeds under mild conditions and allows inversion of configuration at the alcohol center if stereochemistry is a concern.
Reaction conditions : Typical Mitsunobu reactions are carried out at ambient temperature under nitrogen atmosphere, with reaction times ranging from several hours up to 72 hours depending on substrate reactivity.
Salt Formation
The final compound is isolated as the dihydrochloride salt to enhance stability and solubility:
Treatment of the free base 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane with hydrogen chloride gas or hydrochloric acid in an appropriate solvent yields the dihydrochloride salt.
Salt formation is typically performed after purification of the free base to ensure product quality and reproducibility.
Representative Synthetic Scheme (Summary)
Research Findings and Yield Optimization
In related azabicyclo[3.2.1]octane derivatives, yields of 7–83% have been reported depending on the substitution pattern and reaction conditions.
The Mitsunobu reaction is favored for its mildness and stereochemical control but may require careful purification due to byproducts from coupling reagents.
Alternative nucleophilic substitution with sodium hydride and halogenated pyridine derivatives provides a straightforward route but may require higher temperatures and longer reaction times.
Protecting groups such as Boc (tert-butoxycarbonyl) are sometimes employed on the nitrogen atom during synthesis to prevent side reactions and are removed in later steps using trifluoroacetic acid (TFA).
Purification methods include chromatography and crystallization, with final product purity typically exceeding 95%.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents / Catalysts | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Alkoxide formation | Sodium hydride | DMF | Ambient | 0.5–1 h | Strong base to generate alkoxide |
| O-Substitution (nucleophilic) | 2-chloropyridine | DMF | 90°C | 18–72 h | Elevated temperature required |
| Mitsunobu ether formation | DEAD or ADDP, PPh3 or PBu3 | THF or DCM | Ambient | 12–72 h | Mild conditions, stereospecific |
| Boc protection (optional) | Di-tert-butyl dicarbonate (Boc2O) | DCM | 0°C to RT | 12 h | Protects amine during substitution |
| Boc deprotection (optional) | Trifluoroacetic acid (TFA) | DCM or neat TFA | Ambient | 2 h | Removes Boc group |
| Salt formation | HCl gas or HCl solution | Suitable solvent | Ambient | 1–2 h | Yields dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the pyridin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring or the bicyclic core .
Scientific Research Applications
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis:
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications: The compound’s unique properties can be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The pyridin-2-yloxy group can participate in hydrogen bonding or π-π interactions with the target, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Oxygen vs. Sulfur Linkers
- 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride ():
Replacing the oxygen atom in the pyridin-2-yloxy group with sulfur reduces polarity and increases lipophilicity. This modification may alter binding kinetics to targets like dopamine transporters (DATs), as sulfur’s larger atomic radius and lower electronegativity disrupt hydrogen bonding .
Pyridine Ring Positional Isomers
- 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride ():
Shifting the oxygen linkage from the pyridine’s 2- to 4-position changes steric and electronic interactions. The 4-substituted analog (CAS 1820704-09-3) has a molecular weight of 240.73 g/mol, slightly lower than the 2-substituted variant (305.2 g/mol) .
Heteroaromatic Replacements
- This compound (CAS 1820686-49-4) has a molecular formula of C11H16ClN3O and a molar mass of 241.72 g/mol .
Functional Group Modifications
8-Substituted Derivatives
Compounds like 8-(4-fluorobenzyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane () feature bulky aromatic groups at the 8-position. These modifications increase steric hindrance, reducing DAT affinity but improving selectivity for other targets, such as NK1 receptors .
Bivalent Ligands
describes 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane , a hybrid structure targeting mu opioid and CCR5 receptors. Such bivalent ligands exhibit dual pharmacological activity but face challenges in bioavailability due to increased molecular weight .
Structure-Activity Relationship (SAR) Insights
Key Findings :
- C3 Substituents : Pyridin-2-yloxy groups optimize DAT binding (e.g., RTI-336, a related tropane analog with 94% DAT inhibition ).
- C8 Substituents : Bulky groups like 4-fluorobenzyl reduce DAT affinity but enhance NK1 antagonism (IC50 < 10 nM in ) .
- Salt Forms : Dihydrochloride salts improve aqueous solubility (>50 mg/mL in PBS) compared to free bases .
Biological Activity
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H18Cl2N2O
- Molar Mass : 277.19012 g/mol
- CAS Number : 1820717-49-4
| Property | Value |
|---|---|
| Molecular Formula | C12H18Cl2N2O |
| Molar Mass | 277.19012 g/mol |
| CAS Number | 1820717-49-4 |
The compound acts primarily as a selective antagonist for kappa opioid receptors (KOR). KOR antagonists are being investigated for their potential to treat various conditions, including pain and addiction. The compound's structure allows it to effectively bind to the receptor, thereby inhibiting its activity.
Kappa Opioid Receptor Antagonism
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant kappa opioid receptor antagonism:
- Potency : A study reported that a related compound had an IC50 value of 20 nM, indicating high potency against KOR .
- Selectivity : The selectivity ratio for μ and δ receptors compared to KOR was found to be greater than 400, suggesting minimal interaction with these receptors .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA):
- Mechanism : By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory efficacy at inflamed sites .
- IC50 Values : In vitro studies have shown that certain analogs of azabicyclo compounds exhibit low nanomolar inhibitory activity against NAAA, highlighting their potential therapeutic applications in managing inflammation .
Case Study 1: Kappa Opioid Antagonism
In a high-throughput screening study, a series of azabicyclo compounds were tested for their ability to antagonize KOR. One notable analog demonstrated an IC50 of 77 nM against KOR, with effective reversal of agonist-induced diuresis in vivo . This finding underscores the potential of these compounds in treating conditions related to KOR activation.
Case Study 2: NAAA Inhibition
A recent study focused on the development of NAAA inhibitors with azabicyclo scaffolds. The lead compound showed an IC50 of 0.042 μM against human NAAA, indicating strong inhibitory activity . This suggests that modifications to the azabicyclo structure can yield compounds with enhanced pharmacological profiles.
Structure-Activity Relationship (SAR)
The SAR studies conducted on azabicyclo compounds reveal critical insights into how structural modifications can influence biological activity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting from bicyclo[3.2.1]octane precursors. Key steps include:
- Functionalization : Introducing the pyridin-2-yloxy group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Salt Formation : Conversion to the dihydrochloride salt using HCl in polar solvents (e.g., ethanol) to enhance stability and solubility .
- Optimization : Continuous flow reactors may improve reaction efficiency and yield, as demonstrated for structurally similar azabicyclic compounds .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm the bicyclic framework and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHClNO, MW 265.15) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Highly soluble in water and polar aprotic solvents (e.g., DMSO) due to the dihydrochloride salt form .
- Stability : Store at 2–8°C in airtight, light-protected containers. Stability tests (HPLC monitoring) under varying pH/temperature are recommended to assess degradation risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological applications?
- Methodological Answer :
- Analog Synthesis : Modify the pyridinyl or bicyclic moiety (e.g., substituent position, heteroatom replacement) and compare bioactivity. For example:
| Analog Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Pyridin-4-yloxy | Reduced CNS penetration vs. pyridin-2-yloxy | |
| Furan-2-ylmethyl | Enhanced selectivity for serotonin receptors |
- In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to neurological targets like 5-HT receptors .
Q. How can conflicting data on enzymatic inhibition (e.g., kinase vs. protease activity) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate activity using:
- Kinase Glo Assays for ATP-competitive inhibition.
- Fluorescence Polarization for protease substrate binding .
- Off-Target Screening : Use panels (e.g., Eurofins Pharma Discovery) to rule out nonspecific interactions .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, brain penetration (BBB permeability via PAMPA assay), and metabolite identification (LC-MS/MS) .
- Dose-Response in Disease Models : Use rodent neuroinflammation models to correlate in vitro IC with therapeutic doses .
Q. How can computational methods predict degradation pathways or reactive intermediates?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
